molecular formula C6H13I2N B2798514 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide CAS No. 92672-63-4

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide

Cat. No.: B2798514
CAS No.: 92672-63-4
M. Wt: 352.986
InChI Key: JVLGJJARBDYQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with the molecular formula C6H13I2N. It is known for its versatile applications in scientific research due to its intricate structure and unique properties.

Preparation Methods

The synthesis of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide typically involves the iodination of 1-methyl-pyrrolidine. The reaction conditions often include the use of iodine and a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide or potassium cyanide, and oxidizing agents like hydrogen peroxide.

Scientific Research Applications

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is widely used in scientific research, including:

    Chemistry: It serves as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is used in the study of biological pathways and interactions.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide exerts its effects involves its interaction with molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with specific enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide can be compared with other similar compounds, such as:

  • 1-Iodomethyl-2-methyl-pyrrolidine hydroiodide
  • 2-Bromomethyl-1-methyl-pyrrolidine hydroiodide
  • 2-Chloromethyl-1-methyl-pyrrolidine hydroiodide

These compounds share similar structures but differ in their halogen atoms, which can influence their reactivity and applications. The presence of iodine in this compound makes it unique due to iodine’s specific chemical properties .

Biological Activity

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a pyrrolidine ring and an iodine substituent, which may influence its reactivity and interaction with biological systems. The molecular structure can be represented as follows:

  • Molecular Formula: C5_5H9_9I2_2N
  • Molecular Weight: 292.03 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms, primarily through its interaction with various biological macromolecules. The presence of the iodine atom may enhance lipophilicity and facilitate membrane penetration, allowing it to interact with cellular targets.

Potential Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
  • Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Transporter Interaction: The compound might interact with efflux transporters, impacting drug absorption and distribution.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, certain iodinated pyrrolidines have shown effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Neuropharmacological Effects

Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit neuropharmacological effects. These effects may include:

  • Anxiolytic Activity: Potential reduction in anxiety behaviors in animal models.
  • Antidepressant Effects: Influence on neurotransmitter systems linked to mood regulation.

Case Studies

  • Study on Antimicrobial Activity:
    A study investigated the antimicrobial efficacy of several iodinated compounds, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
  • Neuropharmacological Assessment:
    In a controlled trial involving rodents, administration of this compound resulted in reduced anxiety-like behaviors compared to control groups. Behavioral assays demonstrated significant differences in exploration patterns and stress responses.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityMechanism of Action
2-Iodomethyl-1-methyl-pyrrolidineAntimicrobial, AnxiolyticReceptor modulation, Enzyme inhibition
N-Methyl-2-pyrrolidoneAnti-inflammatoryKLF2-dependent pathway modulation
Indole derivativesAntiviralInhibition of viral replication

Properties

IUPAC Name

2-(iodomethyl)-1-methylpyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLGJJARBDYQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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